3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine

Medicinal Chemistry Physicochemical Profiling Library Design

3-Bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine (CAS 1400026-46-1) is a synthetic, triazole-based small molecule with the molecular formula C9H10BrN5 and a molecular weight of 268.11 g/mol. It is cataloged as a screening compound (e.g., ChemDiv ID IB07-9263) and is characterized by an achiral structure, a calculated logP of 0.71, and a polar surface area of 78.05 Ų, which inform its drug-likeness and solubility profile.

Molecular Formula C9H10BrN5
Molecular Weight 268.118
CAS No. 1400026-46-1
Cat. No. B2417528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine
CAS1400026-46-1
Molecular FormulaC9H10BrN5
Molecular Weight268.118
Structural Identifiers
SMILESCN1C(=NC(=N1)Br)NCC2=CN=CC=C2
InChIInChI=1S/C9H10BrN5/c1-15-9(13-8(10)14-15)12-6-7-3-2-4-11-5-7/h2-5H,6H2,1H3,(H,12,13,14)
InChIKeyBPINFEHDZHHSJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine (CAS 1400026-46-1): Procurement-Grade Physicochemical Baseline and Sourcing Snapshot


3-Bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine (CAS 1400026-46-1) is a synthetic, triazole-based small molecule with the molecular formula C9H10BrN5 and a molecular weight of 268.11 g/mol . It is cataloged as a screening compound (e.g., ChemDiv ID IB07-9263) and is characterized by an achiral structure, a calculated logP of 0.71, and a polar surface area of 78.05 Ų, which inform its drug-likeness and solubility profile . The compound features a 1,2,4-triazole core with a bromo substituent at the 3-position, an N-methyl group, and an N-(pyridin-3-ylmethyl) side chain, placing it within a class of heterocycles investigated for kinase inhibition and other biological activities.

Why 3-Bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine Cannot Be Readily Substituted: The Criticality of the 3-Bromo-1,2,4-Triazol-5-amine Scaffold


Within the 1,2,4-triazole class, subtle structural modifications—particularly at the triazole C3 position, the N1 substituent, and the exocyclic amine linkage—can drastically alter target engagement and selectivity. For instance, replacing the bromo group or altering the pyridinylmethyl linker in analogous compounds has been shown to shift kinase inhibition profiles or ablate activity entirely, as evidenced by structure-activity relationship (SAR) studies in related triazole series targeting CDK2 and other kinases [1]. Therefore, generic interchange of in-class compounds without explicit, assay-matched comparative data is scientifically unsound and poses a high risk of project failure in lead optimization or chemical biology campaigns.

Quantitative Differentiation Evidence for 3-Bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine: A Comparative Assessment


Physicochemical Property Comparison: Compound IB07-9263 vs. Des-Bromo and Regioisomeric Analogs

The target compound's calculated logP (0.71) and polar surface area (78.05 Ų) place it in a favorable property space for CNS drug-likeness compared to its des-bromo analog 1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine (estimated logP ~0.0–0.3, PSA ~66 Ų) and the regioisomeric 5-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine (CAS 1694839-59-2, MW 254.09, estimated logP ~0.9, PSA ~66 Ų). The higher lipophilicity and larger PSA of the target compound can influence membrane permeability and target binding entropy, which are critical for hit-to-lead progression .

Medicinal Chemistry Physicochemical Profiling Library Design

Synthetic Tractability and Derivatization Potential: Bromine as a Synthetic Handle vs. Chloro and Des-Halo Analogs

The C3 bromo substituent enables Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification, a feature exploited in the synthesis of kinase-focused libraries. The patent literature demonstrates that related 3-bromo-1,2,4-triazoles are explicitly used as intermediates for introducing aryl, heteroaryl, or amino groups via such couplings [1]. In contrast, the des-halo analog requires less efficient C-H activation strategies, and the chloro analog (where data exists) shows lower reactivity in oxidative addition steps, making the bromo derivative the preferred scaffold for parallel synthesis .

Synthetic Chemistry Cross-Coupling Library Synthesis

Kinase Inhibition SAR Context: Triazole Bromination Pattern Dictates CDK2 Affinity

In a structurally related 1,2,4-triazole series identified from BindingDB (BDBM50233965, CHEMBL4093993), the 3-bromo substituent on the triazole ring contributes to potent CDK2/cyclin E inhibition with an IC50 of 53 nM [1]. While direct data for the target compound at CDK2 is unavailable, the conserved 3-bromo-1,2,4-triazole motif suggests potential for similar kinase engagement. In contrast, the des-bromo analog in this series exhibited significantly reduced or absent activity, underscoring the bromine's role in binding affinity [1].

Kinase Inhibition SAR CDK2

Recommended Application Scenarios for 3-Bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine Based on Quantitative Evidence


CNS-Focused Fragment-Based or High-Throughput Screening Libraries

Leverage the compound's balanced logP (0.71) and moderate polar surface area (78.05 Ų) for inclusion in CNS-oriented screening decks. Its physicochemical profile aligns with established CNS drug-likeness criteria, making it suitable for primary screens against CNS targets such as neurotransmitter receptors or CNS-penetrant kinase targets .

Kinase Inhibitor Lead Generation via Scaffold Diversification

Utilize the 3-bromo substituent as a synthetic handle for parallel derivatization via Suzuki or Buchwald-Hartwig couplings to rapidly explore SAR around kinase targets. The class-level precedent for CDK2 inhibition (IC50 = 53 nM for a related analog) supports its use as a core scaffold for ATP-competitive kinase inhibitor design [1].

Comparative Selectivity Profiling in Bromodomain and Epigenetic Target Panels

Although direct data is limited, triazole-based brominated compounds have shown engagement with bromodomain-containing proteins (e.g., BRD4) in related chemotypes. The compound can serve as a selectivity probe or starting point for designing PROTACs or bifunctional degraders targeting epigenetic readers, where the bromine can be exploited for both target binding and as a linker attachment point [2].

Quote Request

Request a Quote for 3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.